2-(Dimethylamino)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
2-(Dimethylamino)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolopyrimidinone scaffold.
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5-4-6(14)13-7(9-5)10-8(11-13)12(2)3/h4H,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAHIMZZRCECED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Dimethylamino)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazole ring fused to a pyrimidine ring, with the following structural formula:
- Molecular Formula: C8H10N6O
- Molecular Weight: 193.21 g/mol
The presence of a dimethylamino group at the 2-position and a methyl group at the 5-position contributes to its unique properties and biological activities .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against several pathogens. Notably, it shows efficacy against fungal species and protozoan parasites such as Leishmania spp. and Trypanosoma cruzi. Studies have indicated low toxicity towards normal cells while maintaining potent activity against these pathogens .
Antifungal Activity
In addition to its anticancer and antimicrobial properties, this compound has been reported to possess antifungal activity. This makes it a promising candidate for further development in treating fungal infections .
The primary mechanism of action involves the compound's interaction with specific molecular targets:
- Inhibition of CDKs: The compound binds to the active site of CDKs, preventing the phosphorylation of target proteins essential for cell cycle progression.
- Antimicrobial Mechanisms: The interaction with microbial enzymes disrupts metabolic processes in pathogens, leading to cell death .
Research Findings and Case Studies
Recent studies have provided valuable insights into the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
- Enzyme Inhibition : Studies have explored its potential as an enzyme inhibitor, particularly against CDKs, which are vital for cellular processes such as division and growth .
Antifungal Properties
Compounds similar to 2-(Dimethylamino)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one have demonstrated effectiveness against various fungal strains. This activity makes it a candidate for developing antifungal agents.
Material Science
The unique properties of this compound allow its use in developing new materials with specific electronic or optical characteristics. Its structural attributes can be leveraged to create advanced materials for applications in electronics and photonics.
Case Studies
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
- Electrochemical Behavior: Derivatives like S1-TP, S2-TP, and S3-TP () exhibit distinct redox potentials due to substituents such as chloromethyl, piperidinomethyl, and morpholinomethyl. The dimethylamino group in the target compound may enhance electron-donating capacity, altering redox profiles compared to methoxyphenyl analogs .
- Antiviral Activity: Lead compounds ZINC000621278586 and ZINC000621285995 () bind SARS-CoV-2 Mpro with high affinity (−10.8 to −9.5 kcal/mol). The dimethylamino group in the target compound could improve solubility or binding interactions compared to their amino or spiro-indole substituents .
- Kinase Inhibition: Hybrids of [1,2,4]triazolo[1,5-a]pyrimidin-7-one with piperazine fragments () show EGFR inhibition (−10.8 kcal/mol binding energy).
Pharmacological Activity
- Antileishmanial Effects: Cu(II) and Co(II) complexes of 5-methyl-triazolo[1,5-a]pyrimidin-7-one (HmtpO) () display IC50 values of 20–24 µM against Leishmania spp., comparable to glucantime. The target compound’s dimethylamino group could enhance metal coordination or membrane permeability .
- Antimalarial Limitations: Trifluoromethyl-substituted analogs () showed poor activity against Plasmodium falciparum, highlighting that substituent choice (e.g., dimethylamino vs. CF3) critically impacts efficacy .
Computational Insights
- Binding Affinity: Docking studies () suggest triazolopyrimidinone hybrids with piperazine fragments achieve strong EGFR binding. The dimethylamino group’s smaller size and basicity may optimize steric and electronic complementarity in similar targets .
- Metabolic Stability: Substituents like ethoxymethyl () or methoxymethyl () may influence metabolic stability compared to the target compound’s dimethylamino group, which could resist oxidative degradation .
Key Research Findings and Data Tables
Table 3: Electrochemical Properties ()
| Compound | Substituents (Position 5) | Oxidation Peak Potential (V) | Reduction Peak Potential (V) |
|---|---|---|---|
| S1-TP | Chloromethyl | +1.12 | −0.85 |
| S2-TP | Piperidinomethyl | +0.98 | −0.72 |
| S3-TP | Morpholinomethyl | +1.05 | −0.78 |
Q & A
Q. What are the standard synthetic routes for 2-(dimethylamino)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
The compound is synthesized via cyclocondensation reactions using precursors like aminotriazoles and β-diketones. A common method involves molten-state TMDP (tetramethylenediamine piperazine) or its solution in ethanol/water (1:1 v/v) as a catalyst. Ethyl esters of related triazolopyrimidines are prepared by reacting 4-chlorophenyl-substituted intermediates with TMDP under reflux, achieving yields of 85–92% .
Key Reaction Conditions Table
| Catalyst | Solvent System | Temperature | Yield (%) |
|---|---|---|---|
| TMDP | Ethanol/Water | Reflux | 85–92 |
| Piperidine (alternative) | Ethanol | Reflux | 70–80 |
Q. How is the compound characterized for structural confirmation?
Characterization employs and NMR (400 MHz), melting point analysis (Büchi B-545 apparatus), and microanalytical techniques (Perkin-Elmer 240-B). Crystallographic studies, such as X-ray diffraction, resolve hydrogen bonding and stacking interactions in co-crystals (e.g., with phenanthrolinium perchlorate) .
Q. What biological activities are associated with this compound?
The compound exhibits anticancer potential and enzyme inhibitory activity due to its trifluoromethyl and dimethylamino groups, which enhance binding to targets like kinases or DNA topoisomerases. Preliminary assays include MTT cytotoxicity tests and enzymatic inhibition studies using purified proteins .
Advanced Research Questions
Q. How can synthetic yields be improved while addressing catalyst toxicity?
TMDP, though efficient, is highly toxic. Alternatives include piperidine derivatives, but regulatory restrictions may apply. Optimize solvent systems (e.g., ethanol/water ratios) to enhance reaction efficiency and reduce hazardous waste. Parallel screening of green catalysts (e.g., ionic liquids) is recommended .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies in IC values or mechanism-of-action claims require:
- Dose-response validation across multiple cell lines.
- Structural analogs (e.g., substituting the dimethylamino group) to isolate pharmacophores.
- Co-crystallization studies to map binding interactions (e.g., as in phenanthrolinium co-crystals) .
Q. What experimental designs are suitable for environmental impact assessment?
Follow frameworks like Project INCHEMBIOL:
- Phase 1: Measure physicochemical properties (logP, solubility) to model environmental distribution.
- Phase 2: Conduct biotic/abiotic degradation studies (hydrolysis, photolysis) under controlled lab conditions.
- Phase 3: Ecotoxicity assays using model organisms (Daphnia, algae) to assess LC and bioaccumulation .
Q. How to analyze complex spectral data for structural ambiguity?
For ambiguous NMR signals (e.g., tautomeric forms):
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations).
- Validate via X-ray crystallography when single crystals are obtainable .
Methodological Guidelines
- Synthesis Troubleshooting: Monitor reactions via TLC (silica gel UV254) and adjust catalyst loading if intermediates polymerize .
- Bioactivity Confirmation: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .
- Environmental Studies: Use OECD guidelines for hydrolysis (pH 4–9, 50°C) and EPA protocols for ecotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
